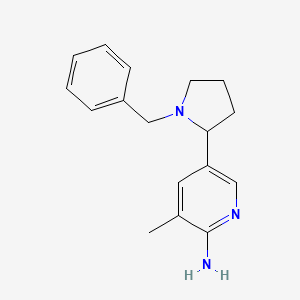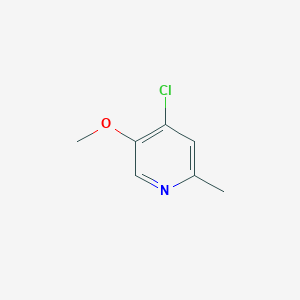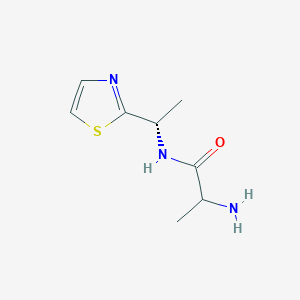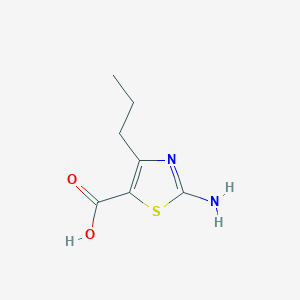
(S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride is a chiral compound that features a bromopyridine moiety attached to an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 4-pyridinecarboxaldehyde to yield 2-bromo-4-pyridinecarboxaldehyde, which is then reduced to 2-bromo-4-pyridinemethanol. This intermediate is further converted to 2-bromo-4-pyridinemethylamine through a series of reactions including oxidation and reductive amination. The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer and its conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The resolution of the racemic mixture is typically achieved through chiral chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
(S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride undergoes various chemical reactions including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or platinum oxide under hydrogen gas.
Major Products
Substitution: Formation of 2-substituted pyridine derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
科学的研究の応用
(S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: Used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromopyridine moiety can form covalent or non-covalent interactions with active sites, leading to inhibition or activation of biological pathways. The ethanamine group can enhance binding affinity through hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
®-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(2-Bromopyridin-4-yl)ethanol: A related compound with an alcohol group instead of an amine.
2-(2-Bromopyridin-4-yl)acetonitrile: A nitrile derivative with different reactivity and applications.
Uniqueness
(S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity. Its bromopyridine moiety allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.
特性
分子式 |
C7H10BrClN2 |
|---|---|
分子量 |
237.52 g/mol |
IUPAC名 |
(1S)-1-(2-bromopyridin-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
InChIキー |
QRBWBDQDDUSRKD-JEDNCBNOSA-N |
異性体SMILES |
C[C@@H](C1=CC(=NC=C1)Br)N.Cl |
正規SMILES |
CC(C1=CC(=NC=C1)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















